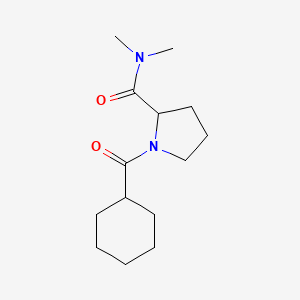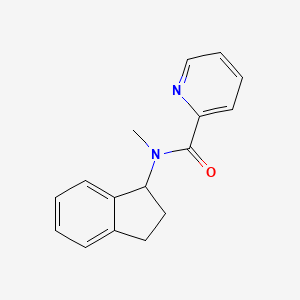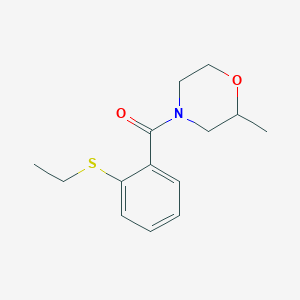
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as EPPMM, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. EPPMM has been studied for its ability to interact with various biological targets and its potential application in drug discovery.
Mécanisme D'action
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are involved in the regulation of gene expression, while PTPs play a role in cell signaling. Inhibition of these enzymes by (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can lead to changes in gene expression and cell signaling, which can ultimately affect cellular processes and lead to therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been shown to induce cell death in cancer cells, inhibit inflammation, and protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has several advantages for use in lab experiments, including its ability to interact with various biological targets and its potential application in drug discovery. However, (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone. One potential direction is the development of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is the study of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone's interactions with other biological targets and its potential application in other areas of pharmacology. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone.
Méthodes De Synthèse
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be synthesized using a multistep process that involves the reaction of 2-ethylsulfanylphenylboronic acid with 2-methylmorpholin-4-ylmethanone, followed by a palladium-catalyzed coupling reaction. The resulting product is purified using column chromatography to obtain pure (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone.
Applications De Recherche Scientifique
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential application in drug discovery, particularly in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been shown to interact with various biological targets, including enzymes and receptors, which makes it a promising candidate for drug development.
Propriétés
IUPAC Name |
(2-ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-3-18-13-7-5-4-6-12(13)14(16)15-8-9-17-11(2)10-15/h4-7,11H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVQSJGIPZWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




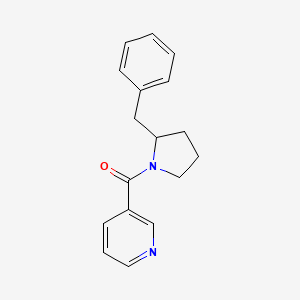
![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)
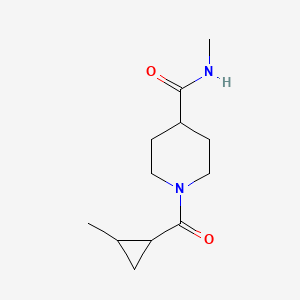
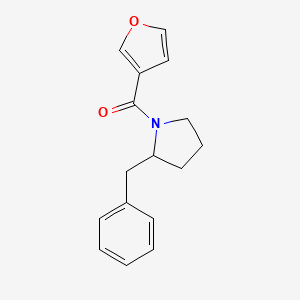

![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)
